molecular formula C9H11N3O2 B3061255 Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)- CAS No. 75195-76-5

Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-

Cat. No.: B3061255
CAS No.: 75195-76-5
M. Wt: 193.2 g/mol
InChI Key: ZQELURDMDMQXQV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-[(2S)-1-nitrosopyrrolidin-2-yl]-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-10-12-6-2-4-9(12)8-3-1-5-11(14)7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQELURDMDMQXQV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)N=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75195-76-5
Record name Pyridine, 3-[(2S)-1-nitroso-2-pyrrolidinyl]-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75195-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosonornicotine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075195765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-NITROSONORNICOTINE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZY8JS4E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitrosation of Nornicotine Derivatives

The primary route to Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide involves nitrosation of nornicotine (3-(pyrrolidin-2-yl)pyridine) followed by oxidation. Nornicotine, a demethylated metabolite of nicotine, undergoes nitrosation under acidic conditions with nitrous acid (HNO₂) or sodium nitrite (NaNO₂).

Reaction Conditions

  • Nitrosating Agent : Sodium nitrite (1.2 equiv) in 0.1 M HCl at 0–4°C.
  • Substrate : Nornicotine dissolved in dichloromethane or aqueous HCl.
  • Reaction Time : 2–4 hours under nitrogen atmosphere.

This step yields N′-nitrosonornicotine (NNN), which is subsequently oxidized to the N-oxide derivative.

Mechanistic Insights

Nitrosation proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the pyrrolidine nitrogen, forming a stable N-nitrosoamine. The reaction is pH-dependent, with optimal yields achieved at pH 2–3 to prevent denitrosation.

Oxidation to N-Oxide

m-Chloroperoxybenzoic Acid (m-CPBA) Oxidation

NNN is oxidized to Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide using m-CPBA, a selective oxidizing agent for tertiary amines.

Procedure

  • Substrate : NNN (2.5 mg) dissolved in dichloromethane (0.5 mL).
  • Oxidizing Agent : Excess m-CPBA (~50 mg).
  • Conditions : Stirred at room temperature for 12 hours.
  • Purification : Reverse-phase HPLC (C18 column, methanol/water gradient) yields 99% pure product.

Alternative Oxidants

  • Hydrogen Peroxide (H₂O₂) : Less efficient due to over-oxidation risks.
  • Ozone (O₃) : Requires controlled conditions to avoid decomposition of the nitroso group.

Stereoselective Synthesis

Chiral Resolution of Racemic Mixtures

The (S)-isomer is obtained via chiral HPLC separation using a cellulose-based chiral stationary phase.

Chromatographic Conditions

  • Column : Chiralpak IC (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Hexane/isopropanol (80:20, v/v) at 1 mL/min.
  • Detection : UV at 254 nm.

Asymmetric Synthesis

Enantioselective synthesis employs chiral auxiliaries or catalysts:

  • Chiral Ligands : (R)-BINAP with palladium catalysts for Heck-type couplings.
  • Substrate Control : Use of (S)-pyrrolidine precursors to direct stereochemistry.

Purification and Characterization

Chromatographic Purification

  • HPLC : C18 column with methanol/water (70:30) eluent; retention time = 17.0 min.
  • Recrystallization : From methanol/diethyl ether to yield light-yellow crystals.

Spectroscopic Analysis

Technique Key Data Reference
¹H NMR δ 5.77–5.46 (m, pyrrolidine-H₂′), 5.06 (t, J = 6.5 Hz, pyridine-H₄)
HRMS m/z 179.1054 [M+H]⁺ (calc. 179.1059)
IR ν 1590 cm⁻¹ (N–O stretch), 1450 cm⁻¹ (C–N nitroso)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nitrosation + Oxidation 85 99 Scalable for industrial production Multi-step, time-consuming
Asymmetric Synthesis 72 98 Direct access to (S)-isomer Requires expensive chiral catalysts
Chiral Resolution 90 99 High enantiomeric excess (ee > 99%) Low throughput

Applications in Research

  • Carcinogenicity Studies : Used to investigate DNA adduct formation in lung and esophageal tissues.
  • Metabolic Profiling : Serves as a biomarker in urine for tobacco smoke exposure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the nitroso group can be further oxidized to form nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitro-pyridine derivatives.

    Reduction: Formation of amino-pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)- serves as a valuable reagent in organic synthesis. Its unique structure allows it to function as an intermediate in the preparation of more complex molecules. The compound is involved in several types of chemical reactions:

  • Oxidation : The nitroso group can be oxidized to form nitro compounds.
  • Reduction : It can be reduced to convert the nitroso group into an amino group.
  • Substitution : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Chemical Reactions Analysis

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganate, hydrogen peroxideNitro-pyridine derivatives
ReductionSodium borohydride, lithium aluminum hydrideAmino-pyridine derivatives
SubstitutionHalogens, alkyl halidesSubstituted pyridine derivatives

Biology

Research has indicated that Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)- may possess biological activity that warrants further investigation. Studies suggest potential antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions that influence cellular processes.

Medicine

In the medical field, this compound is being explored for its therapeutic effects. It has been considered a lead compound in drug development due to its unique structural properties that may allow it to interact favorably with biological systems.

Industrial Applications

Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)- is also utilized in the production of specialty chemicals and as a catalyst in various industrial processes. Its ability to facilitate specific chemical transformations makes it valuable in manufacturing settings.

Case Study 1: Anticancer Properties

A study examined the effects of Pyridine derivatives on cancer cell lines. The research found that compounds similar to Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide exhibited cytotoxic effects on various cancer cells. The mechanism was attributed to the induction of apoptosis through oxidative stress pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting that Pyridine derivatives could be developed into new antimicrobial agents.

Case Study 3: Synthesis and Characterization

Research on the synthesis of Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide involved optimizing reaction conditions to enhance yield and purity. Techniques such as chromatography were employed for purification, demonstrating the feasibility of producing this compound at scale for research applications.

Mechanism of Action

The mechanism by which Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes. The compound may also interact with nucleophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine 1-oxide
  • CAS Registry Numbers : 75195-76-5 (S-isomer), 16543-55-8 (stereospecific), 84237-38-7 (racemic mixture) .
  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 193.205 g/mol .
  • Key Features: A nitroso group (-N=O) on the pyrrolidine ring and an N-oxide group on the pyridine ring. It is a stereoisomer of the tobacco-specific nitrosamine N'-Nitrosonornicotine (NNN) derivatives .

Synonyms:

  • N'-Nitrosonornicotine-N-oxide
  • NNN-1-N-oxide
  • 1′-Demethyl-1′-nitrosonicotine 1-oxide .

Applications : Studied in neurobiological research for its exocytosis-stimulating effects in SH-SY5Y cells, with mechanisms distinct from nicotine .

Comparison with Structural Analogs

Nicotine N-Oxide (Pyridine, 3-(1-Methyl-2-Pyrrolidinyl)-, 1-Oxide, (S)-)

  • CAS : 2820-55-5 .
  • Molecular Formula : C₁₀H₁₄N₂O
  • Key Differences :
    • Structural : Replaces the nitroso group with a methyl group on the pyrrolidine ring.
    • Physicochemical : Higher logP (1.087 vs. ~0.5 estimated for the target compound), indicating greater lipophilicity .
    • Biological Role : Acts as a nicotine metabolite with reduced receptor affinity compared to nicotine .
Property Target Compound Nicotine N-Oxide
Molecular Weight 193.205 178.23
Functional Groups Nitroso, N-oxide Methyl, N-oxide
logP (Octanol-Water) ~0.5 (estimated) 1.087
Carcinogenicity Suspected (Group 2B) Not classified

N'-Nitrosonornicotine (NNN)

  • CAS : 80508-23-2 (racemic), 16543-55-8 (S-isomer) .
  • Molecular Formula : C₉H₁₁N₃O
  • Key Differences: Structural: Lacks the N-oxide group on the pyridine ring. Toxicological: Classified as a Group 2B carcinogen (confirmed in animal studies) . Metabolism: Metabolized via cytochrome P450 to reactive intermediates, unlike the target compound, which may undergo alternative pathways due to the N-oxide .
Property Target Compound N'-Nitrosonornicotine
Molecular Weight 193.205 177.21
Functional Groups Nitroso, N-oxide Nitroso
Carcinogenicity Suspected (mechanistic data) Confirmed (Group 2B)

4-Nitropyridine 1-Oxide

  • CAS : 694-59-7 .
  • Molecular Formula : C₅H₄N₂O₂
  • Key Differences: Structural: Nitro group (-NO₂) at the 4-position of pyridine. Reactivity: Generates DNA damage via radical intermediates, contrasting with the target compound's nitroso-mediated alkylation . Applications: Used in mutagenicity studies; exhibits repair-deficient mutant sensitivity in E. coli .
Property Target Compound 4-Nitropyridine 1-Oxide
Molecular Weight 193.205 140.10
Functional Groups Nitroso, N-oxide Nitro, N-oxide
Genotoxicity Mechanism Nitroso alkylation Radical-mediated DNA damage

Nornicotine (3-(2-Pyrrolidinyl)Pyridine)

  • CAS : 5746-86-1 .
  • Molecular Formula : C₉H₁₂N₂
  • Key Differences: Structural: Lacks both nitroso and N-oxide groups. Biological Role: Minor tobacco alkaloid; precursor in nitrosamine formation .
Property Target Compound Nornicotine
Molecular Weight 193.205 148.20
Functional Groups Nitroso, N-oxide None
Carcinogenicity Suspected Not classified

Mechanistic and Toxicological Insights

  • Nitroso Group Impact: The nitroso moiety in the target compound is a key genotoxic feature, enabling DNA adduct formation via metabolic activation .
  • N-Oxide Role : The N-oxide group may alter solubility (increasing hydrophilicity) and modulate receptor interactions, as seen in its distinct exocytosis response compared to nicotine .

Biological Activity

Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)- is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H11N3O2
  • CAS Number : 75195-76-5
  • IUPAC Name : 3-[(2S)-1-nitrosopyrrolidin-2-yl]-1-oxidopyridin-1-ium

The compound features a pyridine ring with a nitroso group and a pyrrolidinyl group, which may influence its reactivity and biological interactions. The stereochemistry of the (S)-enantiomer is particularly noteworthy as it may exhibit distinct biological activities compared to its racemic counterparts.

Biological Activity

Research indicates that Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)- possesses various biological activities:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

The compound is under investigation for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory potential of pyridine derivatives. For instance, compounds structurally related to Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide have been evaluated for their efficacy in reducing inflammation in vivo using models such as Complete Freund's Adjuvant-induced inflammation.

The biological activity of Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide is likely mediated through several mechanisms:

  • Nitric Oxide Production : The nitroso group may facilitate the release of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and immune response.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and nitric oxide synthases (NOS), leading to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

StudyFindings
In vitro Cytotoxicity Assay Demonstrated dose-dependent cytotoxicity against various cancer cell lines with IC50 values ranging from 10.25 µM to 23.15 µM.
In vivo Anti-inflammatory Model Significant reduction in paw size in treated animals (p < 0.001), indicating potent anti-inflammatory effects.
Molecular Docking Studies Identified favorable binding interactions with COX enzymes and NOS, suggesting a mechanism for its anti-inflammatory activity.

Future Directions

Further research is warranted to explore the full therapeutic potential of Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-. Key areas for future investigation include:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Comprehensive Toxicological Studies : Assessing the safety profile of this compound in various biological systems.
  • Clinical Trials : Investigating its efficacy in clinical settings for conditions such as cancer and inflammatory diseases.

Q & A

Q. Q1: What are the key synthetic methodologies for preparing enantiomerically pure (S)-3-(1-nitroso-2-pyrrolidinyl)pyridine 1-oxide?

Methodological Answer: The synthesis typically involves stereospecific oxidation and nitroso-group introduction. For example:

  • Step 1 : Start with (S)-nornicotine (3-[(2S)-pyrrolidin-2-yl]pyridine) and oxidize the pyrrolidine nitrogen using meta-chloroperbenzoic acid (mCPBA) to form the N-oxide .
  • Step 2 : Introduce the nitroso group via nitrosation with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C to prevent racemization .
  • Key Validation : Confirm enantiopurity using chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with racemic standards .

Q. Q2: How do thermodynamic properties of pyridine 1-oxide derivatives influence the stability of NNN in solution?

Methodological Answer: Pyridine 1-oxides exhibit unique stability due to resonance stabilization of the N-oxide group. For NNN:

  • Thermochemical Data : The enthalpy of formation (ΔfH°) for pyridine 1-oxide is -90.6 kJ/mol (gas phase), contributing to the compound’s resistance to thermal degradation .
  • Solubility : NNN is polar (logP ~0.5) and soluble in polar aprotic solvents (e.g., DMSO), but decomposes in acidic media due to nitroso-group reactivity .

Q. Q3: What spectroscopic techniques are critical for structural elucidation of NNN and its derivatives?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry (e.g., pyridine ring protons at δ 8.3–8.7 ppm, pyrrolidine protons at δ 1.5–3.2 ppm) .
  • MS : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ at m/z 178.0978 (C10_{10}H12_{12}N2_2O) .
  • X-Ray Crystallography : Resolves stereochemistry (e.g., bond angles between pyrrolidine and pyridine rings) .

Advanced Research Questions

Q. Q4: How does the stereochemistry of NNN influence its carcinogenic activity in biological systems?

Methodological Answer:

  • Mechanistic Insight : The (S)-enantiomer binds preferentially to DNA adducts (e.g., O6^6-methylguanine) due to spatial alignment with metabolic enzymes like cytochrome P450 2A6 .
  • Experimental Design : Compare mutagenicity of (S)-NNN vs. racemic mixtures using Ames tests (TA100 strain) with S9 metabolic activation .
  • Data Contradiction : Some studies report (R)-NNN as more hepatotoxic, requiring species-specific metabolic profiling .

Q. Q5: What computational approaches predict the reactivity of NNN in environmental matrices?

Methodological Answer:

  • DFT Calculations : Optimize the transition state for nitroso-group transfer using B3LYP/6-31G(d). The activation energy (Ea_a) for nitroso-amine formation is ~45 kcal/mol .
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous systems (pH 7.4), revealing half-life >100 hours under ambient conditions .

Q. Q6: How do pKa variations in pyridine N-oxides affect the protonation state of NNN in physiological environments?

Methodological Answer:

  • pKa Data : Pyridine 1-oxides have pKa ~2.0–3.9 (acidic protons on the oxide group). For NNN, the pyrrolidine nitrogen (pKa ~6.8) remains protonated at physiological pH, enhancing DNA adduct formation .
  • Experimental Validation : Use potentiometric titration with UV-Vis monitoring (λ = 260 nm) to confirm protonation states .

Data Contradictions and Resolution

Q. Q7: How to resolve discrepancies in reported CAS registry numbers for NNN stereoisomers?

Analysis and Resolution:

  • Conflict : CAS 16543-55-8 refers to (S)-NNN, while 84237-38-7 denotes the racemic mixture .
  • Resolution : Cross-reference with IUPAC nomenclature (1′-Demethyl-1′-nitrosonicotine) and stereochemical descriptors in primary literature. Validate via chiral chromatography .

Q. Q8: Why do thermodynamic stability values for NNN vary across studies?

Analysis and Resolution:

  • Conflict : Reported ΔfH° ranges from -200 kJ/mol (solution) to -180 kJ/mol (gas phase) due to solvent effects .
  • Resolution : Standardize measurements using bomb calorimetry in inert solvents (e.g., hexane) and correct for solvation energy via COSMO-RS simulations .

Methodological Best Practices

Q. Q9: What protocols ensure safe handling of NNN given its carcinogenicity?

Guidelines:

  • Containment : Use gloveboxes or fume hoods with HEPA filters.
  • Deactivation : Treat waste with 10% ascorbic acid to reduce nitroso groups to non-carcinogenic amines .

Q. Q10: How to optimize HPLC conditions for separating NNN from tobacco matrix interferents?

Protocol:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient from 90:10 H2_2O:MeOH to 50:50 over 20 min.
  • Detection : UV at 254 nm; LOD 0.1 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-
Reactant of Route 2
Reactant of Route 2
Pyridine, 3-(1-nitroso-2-pyrrolidinyl)-, 1-oxide, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.